BenchChemオンラインストアへようこそ!

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

Regioisomer Impurity profiling Doxazosin Intermediate

This 3-carbonyl regioisomer is uniquely positioned for impurity profiling and method validation in Doxazosin manufacturing. Unlike the common 2-carbonyl intermediate, the acid-stable ethyl carbamate and distinct regioisomeric properties enable orthogonal protection chemistries and robust HPLC specificity. Ideal as a custom-synthesized reference standard or as a building block for novel alpha-1 adrenoceptor and CNS lead optimization. Data-driven procurement is essential because generic substitution with the 2-carbonyl isomer compromises analytical integrity.

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
Cat. No. B10811147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3
InChIKeyWYLJLUIQIALLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate: Structural Context and Class Assignment


Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate is a synthetic small molecule (C16H20N2O5) featuring a 1,4-benzodioxine ring linked via a 3-carbonyl bridge to an N-ethoxycarbonyl piperazine moiety . It belongs to a class of benzodioxine-piperazine derivatives that are structurally related to key intermediates and impurities in the synthesis of the alpha-1 adrenoceptor antagonist Doxazosin . Its primary distinction from the common Doxazosin intermediate is the position of the carbonyl linkage on the benzodioxine ring (3-carbonyl versus 2-carbonyl), which defines its unique regioisomeric identity and potential role as a process-specific marker or impurity reference standard .

Procurement Risk for Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate: The Inadequacy of Simple Substitution


Generic substitution among benzodioxine-piperazine derivatives is scientifically unsound due to regioisomeric specificity. The target 3-carbonyl regioisomer is structurally distinct from the common 2-carbonyl Doxazosin intermediate, and this positional difference is predicted to alter molecular shape, electronic distribution, and chromatographic retention, making them non-interchangeable as analytical reference standards or for reaction optimization . Similarly, substituting the ethyl carbamate with a tert-butyl carbamate (Boc) protecting group changes the compound's stability and lability under acidic conditions, directly impacting its suitability for solid-phase synthesis or as a building block where orthogonal protection is required . These differences necessitate compound-specific, data-driven procurement rather than class-level selection.

Quantitative Differentiation Evidence for Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate


Regioisomeric Identity: 3-Carbonyl vs. 2-Carbonyl Benzodioxine Configuration

The target compound's key structural differentiator is the attachment of the carbonyl group at the 3-position of the 2,3-dihydro-1,4-benzodioxine ring, in contrast to the 2-carbonyl isomer which is a direct intermediate to Doxazosin. While direct comparative bioactivity or reactivity data is unavailable from non-excluded sources, the structural difference is a primary driver of distinct physicochemical and biological properties, a cornerstone of medicinal chemistry . No quantitative analytical comparison is possible based on current, permissible data.

Regioisomer Impurity profiling Doxazosin Intermediate

Chromatographic Differentiation in Doxazosin Impurity Analysis

Pharmacopoeial methods for Doxazosin impurity profiling require the chromatographic separation of multiple structurally related impurities. Doxazosin EP Impurity B (a 2-carbonyl piperazine without the ethyl carboxylate) and EP Impurity C (a bis-amide) have been characterized, demonstrating that subtle structural modifications lead to distinct retention times on reversed-phase columns . The target compound, bearing a unique 3-carbonyl and an ethyl carbamate, would similarly exhibit a unique retention time, making it suitable as a system suitability marker. However, no specific retention time data for this compound is available from non-excluded sources.

RP-HPLC Pharmacopoeial impurity Method validation

Labile Ester Group: Ethyl Carbamate vs. Boc-Protected Analog

The target compound contains an ethyl carbamate, which is fundamentally different from the more common tert-butyl carbamate (Boc) protecting group found in analogous building blocks like tert-butyl 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazine-1-carboxylate . These protecting groups have well-established, orthogonal cleavage conditions: ethyl carbamates are typically more resistant to acidic cleavage and require stronger conditions or enzymatic cleavage compared to Boc groups which are labile in trifluoroacetic acid (TFA). This is a class-level inference that dictates its utility in multi-step synthesis where acid-sensitive functionality is present.

Protecting group strategy Chemical stability Building block

Validated Application Scenarios for Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate


Reference Standard for Doxazosin or Related alpha-1 Blocker Impurity Profiling

Given the established use of structurally related compounds as European Pharmacopoeia (EP) reference standards for Doxazosin , this specific 3-carbonyl regioisomer can be deployed as a custom-synthesized impurity marker. It would be used to spike drug substance samples, enabling the validation of HPLC methods for specificity and system suitability, ensuring the analytical method can differentiate this unique process-related impurity from the 2-carbonyl intermediate and the final Active Pharmaceutical Ingredient (API).

Orthogonally Protected Intermediate in Multi-Step Synthesis of Novel alpha-1 Antagonists

The presence of an acid-stable ethyl carbamate alongside the reactive 3-carbonyl-benzodioxine moiety makes this compound an ideal building block. It can undergo further transformations on the carbonyl group (e.g., reduction, Grignard addition) while the N-protection remains intact, a critical requirement for synthesizing libraries of new chemical entities for alpha-1 adrenoceptor or CNS target screening, where the 2-carbonyl isomer is the basis for existing drugs .

Physicochemical Marker for Benzodioxine-Piperazine Chemical Space

As a compound available in commercial screening libraries, it serves as a specific probe for exploring the chemical space around benzodioxine-piperazines . The specific 3-carbonyl linkage influences key drug-like properties like LogP and topological polar surface area (tPSA) compared to its 2-carbonyl counterpart, providing a paired compound set for investigating the impact of regioisomerism on permeability, solubility, and non-specific binding in in vitro assays.

Quote Request

Request a Quote for Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.